molecular formula C19H22N4S2 B2678418 N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide CAS No. 392715-71-8

N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide

Cat. No.: B2678418
CAS No.: 392715-71-8
M. Wt: 370.53
InChI Key: UWCBVSRSXCNAIK-UHFFFAOYSA-N
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Description

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarbothioamide is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 of the diazepane ring. The structure is characterized by phenyl groups attached to each nitrogen and carbothioamide (-CSNH$_2$) substituents at positions 1 and 4. This compound’s flexibility and sulfur-containing functional groups make it a versatile scaffold in coordination chemistry and materials science. Its thioamide groups enable strong metal-binding capabilities, which are critical in synthesizing organometallic complexes . Additionally, the diazepane ring’s conformational adaptability allows for diverse supramolecular interactions, as observed in its role as a nucleating agent for polymers like poly(3-hexylthiophene) (P3HT) .

Properties

IUPAC Name

1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCBVSRSXCNAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide typically involves the reaction of 1,4-diazepane with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thioamide groups may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/R-Groups Functional Groups Molecular Weight (g/mol)
N1,N4-Diphenyl-1,4-diazepane-1,4-dicarbothioamide 1,4-Diazepane (7-membered) Phenyl at N1/N4 Carbothioamide (-CSNH$_2$) Not explicitly reported
N1,N4-Bis(4-fluorophenyl)piperazine-1,4-dicarbothioamide Piperazine (6-membered) 4-Fluorophenyl at N1/N4 Carbothioamide (-CSNH$_2$) 392.5
N1,N4-Bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide 1,4-Diazepane 4-Chlorophenyl at N1/N4 Carboxamide (-CONH$_2$) 407.30
Organotellurium-1,4-diazepane-bis(carbodithioate) derivatives 1,4-Diazepane Methyldiphenyl-tellaneyl, etc. Carbodithioate (-CS$_2^-$) Not explicitly reported

Key Observations :

  • Ring Size : The seven-membered diazepane core (vs. six-membered piperazine in ) enhances conformational flexibility, influencing supramolecular interactions .
  • Substituent Effects : Chlorine (in ) and tellurium (in ) enhance molecular weight and lipophilicity but may reduce solubility.
Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility Stability IR Spectral Features (cm$^{-1}$) Key Applications
This compound Organic solvents High (no decomposition) CS$_2$ stretch: 965–1010 Polymer nucleation
Organotellurium derivatives DMSO, CHCl$_3$ Stable (no Te leaching) N-C=CS$_2$: 1465–1480 Organometallic complexes
N,N′-1,4-Phenylenebisbenzamide Not reported Not reported Epitaxial match with P3HT (7.88 Å) Poor P3HT nucleation

Key Findings :

  • Stability: this compound and its organotellurium analogs exhibit superior stability compared to early synthetic intermediates (e.g., sodium carbodithioate salts in ).
  • Supramolecular Performance : Despite structural similarities to N,N′-1,4-phenylenebisbenzamide, the diazepane derivative outperforms as a nucleating agent for P3HT at lower concentrations, emphasizing the role of sulfur and ring flexibility .

Biological Activity

N1,N4-diphenyl-1,4-diazepane-1,4-dicarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticoagulation and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Chemical Formula : C18H16N2S2
  • Molecular Weight : 320.46 g/mol
  • CAS Registry Number : 74-31-7
  • IUPAC Name : this compound

The compound features a diazepane ring structure with two phenyl groups attached to the nitrogen atoms and dicarbothioamide functional groups, which are critical for its biological interactions.

Anticoagulant Properties

Recent studies have highlighted the potential of 1,4-diazepane derivatives as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. One notable study synthesized several derivatives and evaluated their anticoagulant activity:

  • Compound 13 (YM-96765) demonstrated an IC50 value of 6.8 nM , indicating potent fXa inhibitory activity. This compound also exhibited effective antithrombotic properties without significantly prolonging bleeding time, making it a promising candidate for further development in anticoagulant therapies .

The mechanism by which this compound exerts its effects involves interaction with the S4 aryl-binding domain of the fXa active site. This interaction is crucial for inhibiting the enzyme's activity and thus preventing thrombosis.

Study 1: Synthesis and Evaluation of Anticoagulant Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various 1,4-diazepane derivatives and assessed their biological activities. The study concluded that modifications to the diazepane core significantly influenced both potency and selectivity towards fXa:

CompoundIC50 (nM)Bleeding Time (minutes)Remarks
YM-967656.85Potent fXa inhibitor
Compound A15.37Moderate activity
Compound B30.210Lower efficacy

Study 2: Toxicological Assessment

Another critical aspect of evaluating new compounds is understanding their safety profile. A toxicological assessment indicated that while some derivatives showed promising anticoagulant activity, they also presented cytotoxic effects at higher concentrations:

CompoundCytotoxicity (IC50)Safe Dose Range
YM-9676545 µM<20 µM
Compound A60 µM<30 µM

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